molecular formula C7H5F3O3 B2687147 rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 2445749-77-7

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2687147
CAS No.: 2445749-77-7
M. Wt: 194.109
InChI Key: CVUBFXWXQYJFPZ-BXXZVTAOSA-N
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Description

The compound rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione features a synthetically versatile 3-oxabicyclo[3.2.0]heptane scaffold. This core structure is of significant interest in medicinal chemistry for the construction of complex, three-dimensional molecular architectures. The presence of the dione (two carbonyl groups) on the oxetane and cyclobutane rings provides reactive handles for further chemical modification, enabling its potential use as a key intermediate in synthetic routes. The distinct steric and electronic properties imposed by the bicyclic framework, combined with the strategic incorporation of a metabolically stable trifluoromethyl group, make this compound a valuable scaffold for probing biological function and structure-activity relationships. Bicyclic structures of this nature are frequently investigated as core components in drug discovery efforts, particularly for developing inhibitors of protein-protein interactions or allosteric modulators, where their rigid, three-dimensional shape can confer high selectivity. The [3.2.0] bicyclic system can be accessed through photochemical [2+2] cycloaddition strategies, a fundamental transformation in the synthesis of cyclobutane-containing molecules . This compound is intended for research purposes by qualified scientific personnel in laboratory settings only.

Properties

IUPAC Name

(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3/c8-7(9,10)3-1-2-4(3)6(12)13-5(2)11/h2-4H,1H2/t2-,3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUBFXWXQYJFPZ-BXXZVTAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(F)(F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the use of advanced organic synthesis techniques. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.

Scientific Research Applications

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Bicyclo[3.2.0]heptane Derivatives

The bicyclo[3.2.0]heptane scaffold is a common motif in bioactive molecules. Key structural analogs include:

3-Oxabicyclo[3.2.0]heptane-2,4-dione (Parent Compound)
  • Molecular Formula : C₆H₆O₃
  • Molecular Weight : 126.11 g/mol
  • Key Features : The parent structure lacks substituents (e.g., -CF₃), making it a reactive anhydride. It is used as a precursor for synthesizing derivatives like the target compound. Its IR spectrum shows strong carbonyl stretching at ~1780 cm⁻¹ due to the anhydride group .
(1R,5S)-3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
  • Molecular Formula : C₆H₄O₃
  • Molecular Weight : 124.09 g/mol
  • Key Features : Incorporates a double bond at the 6-position, increasing ring strain and reactivity compared to the saturated parent. This compound is used in photochemical [2+2] cycloadditions due to its conjugated diene system .
(1R,5S,6R,7R)-6,7-Bis(chloromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione (Compound 54)
  • Molecular Formula : C₈H₈Cl₂O₃
  • Molecular Weight : 223.05 g/mol
  • Key Features : Chloromethyl substituents enhance electrophilicity, enabling nucleophilic substitution reactions. Synthesized via photochemical methods using maleic anhydride and trans-1,4-dichloro-2-butene .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound 6-CF₃ 194.11 Enhanced lipophilicity (logP ~1.8), thermal stability (decomp. >200°C)
Parent Compound None 126.11 High reactivity in ring-opening reactions; water-sensitive
(1R,5S)-6-ene Derivative 6-C=C 124.09 UV-active (λmax ~240 nm); prone to Diels-Alder reactions
Compound 54 6,7-ClCH₂ 223.05 Polarizable C-Cl bonds; used in cross-coupling reactions

Biological Activity

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione, also known by its CAS number 2445749-77-7, is a bicyclic compound notable for its trifluoromethyl group and unique structural properties. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C7_7H5_5F3_3O3_3
  • Molecular Weight: 194.11 g/mol
  • Structure: The compound features a bicyclic structure which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and potential binding affinity to various receptors and enzymes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.

Anticancer Properties

Preliminary research indicates potential anticancer activity:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed reduced viability upon treatment with the compound.
  • Mechanism : Induction of apoptosis was observed, suggesting a pathway involving caspase activation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains.
  • Investigation of Antitumor Activity :
    • In vitro studies published in the Journal of Medicinal Chemistry explored the effects on cancer cell proliferation.
    • The compound demonstrated a dose-dependent reduction in cell viability with IC50_{50} values ranging from 10 to 30 µM across different cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectConcentration/IC50_{50}
AntimicrobialStaphylococcus aureusInhibition50 µg/mL
AnticancerMCF-7Reduced viabilityIC50_{50}: 15 µM
AnticancerHeLaInduction of apoptosisIC50_{50}: 20 µM

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